2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The compound 2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (Compound ID: G505-0323) is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propane-1-sulfonyl group and a 2,4-difluorobenzenesulfonamide moiety. Key physicochemical properties include:
- Molecular Formula: C₁₈H₂₀F₂N₂O₄S₂
- Molecular Weight: 430.49 g/mol
- logP: 2.7535 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 8
- Polar Surface Area: 72.206 Ų .
The 2,4-difluoro substitution on the benzene ring enhances electronegativity and may influence binding interactions in biological targets such as nuclear receptors (e.g., RORγ) .

Properties
IUPAC Name |
2,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-15(6-7-17(13)22)21-28(25,26)18-8-5-14(19)12-16(18)20/h5-8,11-12,21H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNETDPFHEFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a fluorinated benzene ring and a sulfonamide functional group, which are known to influence its pharmacological properties. The focus of this article is to explore its biological activity, particularly as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, along with other potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H22F2N2O4S2
- Molecular Weight : 394.4 g/mol
- Functional Groups :
- Two fluorine atoms at the 2 and 4 positions of the benzene ring
- A sulfonamide group
- A tetrahydroquinoline moiety substituted with a propane sulfonyl group
This unique combination enhances the compound's electrophilicity and reactivity, making it a candidate for various biological interactions.
TRPM8 Antagonism
Research indicates that this compound acts as an antagonist to the TRPM8 channel. TRPM8 is implicated in thermoregulation and nociception (pain sensation). Inhibition of this receptor may provide therapeutic benefits for conditions such as:
- Chronic Pain : By blocking TRPM8, the compound may reduce pain signaling pathways.
- Cancer Treatment : Some studies suggest that TRPM8 antagonists can inhibit tumor growth in certain cancer types.
Antibacterial Properties
Sulfonamide derivatives are well-known for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential antibacterial activity, which warrants further investigation.
Binding Affinity Studies
Studies have shown that compounds similar to this compound exhibit varying binding affinities to TRPM8 channels. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing pharmacological efficacy.
| Compound Name | Binding Affinity (IC50) | Biological Activity |
|---|---|---|
| This compound | TBD | TRPM8 Antagonist |
| Similar Sulfonamide Derivative | TBD | Antimicrobial |
Case Studies
A recent study explored the effects of various TRPM8 antagonists on pain models in rodents. It was found that compounds with similar structures to our target compound significantly reduced pain responses in thermal and mechanical sensitivity tests. This suggests that further development of this compound could lead to effective pain management therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Tetrahydroquinoline Sulfonamides
Table 1: Structural and Physicochemical Comparisons
*Inferred from structurally related compounds in .
Key Observations:
Fluorine Substitution: The 2,4-difluoro substitution in G505-0323 increases electronegativity and may improve target binding compared to mono-fluoro analogs (e.g., RN: 946241-19-6) . In RORγ-targeting compounds, fluorination correlates with enhanced potency. For example, a related 2,4-difluoro compound (IC₅₀ <1 μmol/L) outperforms non-fluorinated analogs like SR1078 (IC₅₀ 1–3 μmol/L) .
In contrast, compounds like SR3335 (RORα IC₅₀ 480 nmol/L) use smaller substituents (e.g., methyl groups), which may reduce steric hindrance .
Methoxy vs. Fluoro Substitution: The 4-methoxy analog () lacks fluorine’s electronegativity, which could diminish binding affinity to targets reliant on dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
